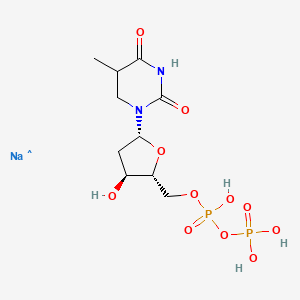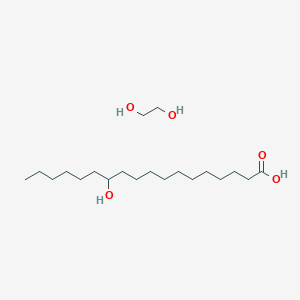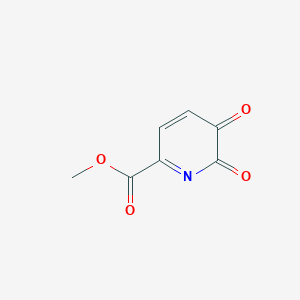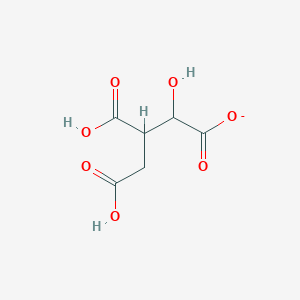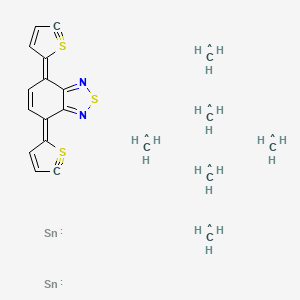
CID 156588817
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organotin compound with the molecular formula C20H24N2S3Sn2. This compound is notable for its unique structure, which includes thiophene and benzo[c][1,2,5]thiadiazole moieties, making it a valuable material in various scientific research fields .
Méthodes De Préparation
The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction: The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation and reduction reactions under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger conjugated systems.
Applications De Recherche Scientifique
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Mécanisme D'action
The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole include:
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties.
4,7-Bis(4-hexyl-5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: The presence of hexyl groups in this compound can influence its solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C20H24N2S3Sn2 |
|---|---|
Poids moléculaire |
626.0 g/mol |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;; |
Clé InChI |
INHYKPMJJAWZKY-FFZSOVBUSA-N |
SMILES isomérique |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn] |
SMILES canonique |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
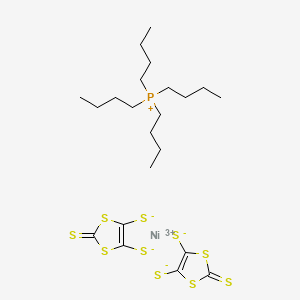
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
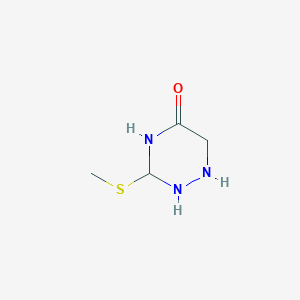
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
